molecular formula C8H5NO3 B8780876 2-Methylfuro[3,4-b]pyridine-5,7-dione

2-Methylfuro[3,4-b]pyridine-5,7-dione

Cat. No. B8780876
M. Wt: 163.13 g/mol
InChI Key: WEZPWDALYRIHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylfuro[3,4-b]pyridine-5,7-dione is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylfuro[3,4-b]pyridine-5,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylfuro[3,4-b]pyridine-5,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methylfuro[3,4-b]pyridine-5,7-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-methylfuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C8H5NO3/c1-4-2-3-5-6(9-4)8(11)12-7(5)10/h2-3H,1H3

InChI Key

WEZPWDALYRIHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-methyl-1,2-pyridine dicarboxylic acid (25 g, 138 mmol) and acetic acid (42 mL, 733 mmol) in DME (150 mL) is treated with pyridine (22 mL, 272 mmol) and stirred at room temperature for 2 h. The pale yellow solution is diluted with ether (250 mL) and then hexane (1250 mL) is added slowly. A white precipitate is formed. The solution is cooled to 0° C. for 30 min and the white solid is collected by filtration. The solid is washed with hexane and dried to give the title compound as a white solid (16.7 g, 74%).
Name
6-methyl-1,2-pyridine dicarboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

In a 100 ml round-bottomed flask 6-methyl-2,3-pyridinedicarboxylic acid (10 g, 55.2 mmol) and acetic anhydride (26 ml, 276 mmol) were added and heated at 100° C. under nitrogen for 5 hours. After this time the volatiles were removed under vacuum to give the title compound D32 (8.2 g) as a slightly brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.41 (d, 1 H), 7.82 (d, 1 H), 2.73 (s, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylpyridine-2,3-dicarboxylic acid (19.75 g) and acetic anhydride (51 ml) was stirred and heated in an oil bath (bath temperature 110° C.) for 5 hours. The solvent was removed in vacuo and a 2:1 mixture of dichloromethane and ether was added, giving a dark brown solid. A solution of this solid in dichloromethane was passed through a pad of silica gel, eluting with dichloromethane, and the solvent was then evaporated to give partially purified 6-methylpyridine-2,3-dicarboxylic acid anhydride (12.1 g).
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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